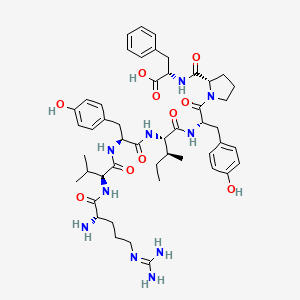

N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-isoleucyl-L-tyrosyl-L-prolyl-L-phenylalanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N~5~-(Diaminomethyliden)-L-Ornithyl-L-Valyl-L-Tyrosyl-L-Isoleucyl-L-Tyrosyl-L-Prolyl-L-Phenylalanin ist eine komplexe Peptidverbindung mit der Summenformel C47H65N13O9 und einem Molekulargewicht von 956,1007 g/mol Diese Verbindung besteht aus mehreren Aminosäuren, die miteinander verbunden sind und eine Peptidkette bilden.

Herstellungsmethoden

Die Synthese von N5-(Diaminomethyliden)-L-Ornithyl-L-Valyl-L-Tyrosyl-L-Isoleucyl-L-Tyrosyl-L-Prolyl-L-Phenylalanin umfasst mehrere Schritte, beginnend mit den einzelnen Aminosäuren. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Schutz von funktionellen Gruppen: Schutzgruppen werden verwendet, um unerwünschte Reaktionen an bestimmten Stellen der Aminosäuren zu verhindern.

Kupplungsreaktionen: Die Aminosäuren werden unter Verwendung von Reagenzien wie Carbodiimiden (z. B. DCC) oder anderen Kupplungsmitteln sequentiell gekoppelt.

Entschützung: Die Schutzgruppen werden entfernt, um das endgültige Peptid zu erhalten.

Industrielle Produktionsmethoden können die Festphasenpeptidsynthese (SPPS) umfassen, die eine effiziente und skalierbare Produktion von Peptiden ermöglicht .

Vorbereitungsmethoden

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-isoleucyl-L-tyrosyl-L-prolyl-L-phenylalanine involves multiple steps, starting from the individual amino acids. The synthetic route typically includes the following steps:

Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites on the amino acids.

Coupling Reactions: The amino acids are sequentially coupled using reagents such as carbodiimides (e.g., DCC) or other coupling agents.

Deprotection: The protecting groups are removed to yield the final peptide.

Industrial production methods may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides .

Analyse Chemischer Reaktionen

N~5~-(Diaminomethyliden)-L-Ornithyl-L-Valyl-L-Tyrosyl-L-Isoleucyl-L-Tyrosyl-L-Prolyl-L-Phenylalanin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann an den Tyrosinresten auftreten und zur Bildung von Dityrosin oder anderen oxidierten Produkten führen.

Reduktion: Reduktionsreaktionen können Disulfidbrücken (falls vorhanden) angreifen und sie in Thiole umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können an bestimmten Stellen auftreten, abhängig vom Vorhandensein von reaktiven Gruppen.

Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Dithiothreitol) und Nucleophile (z. B. Amine) .

Wissenschaftliche Forschungsanwendungen

N~5~-(Diaminomethyliden)-L-Ornithyl-L-Valyl-L-Tyrosyl-L-Isoleucyl-L-Tyrosyl-L-Prolyl-L-Phenylalanin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung für die Untersuchung der Peptidsynthese und -reaktionen verwendet.

Biologie: Es dient als Werkzeug zur Untersuchung von Protein-Protein-Wechselwirkungen und Enzym-Substrat-Wechselwirkungen.

Medizin: Es hat potenzielle therapeutische Anwendungen, einschließlich als Medikamentenkandidat zur gezielten Behandlung bestimmter Krankheiten.

Wirkmechanismus

Der Wirkmechanismus von N5-(Diaminomethyliden)-L-Ornithyl-L-Valyl-L-Tyrosyl-L-Isoleucyl-L-Tyrosyl-L-Prolyl-L-Phenylalanin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein. Die Verbindung kann die Aktivität dieser Zielstrukturen modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen beteiligten Wege hängen von der jeweiligen Anwendung und dem Ziel ab .

Wirkmechanismus

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-isoleucyl-L-tyrosyl-L-prolyl-L-phenylalanine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

N~5~-(Diaminomethyliden)-L-Ornithyl-L-Valyl-L-Tyrosyl-L-Isoleucyl-L-Tyrosyl-L-Prolyl-L-Phenylalanin kann mit anderen ähnlichen Peptidverbindungen verglichen werden, wie zum Beispiel:

N~5~-(Diaminomethyliden)-L-Ornithyl-L-Valyl-L-Tyrosyl-L-Valyl-L-Histidyl-L-Prolyl-L-Tryptophan: Diese Verbindung hat eine ähnliche Struktur, enthält aber Histidin- und Tryptophanreste.

Threonyl-Lysyl-Prolyl-N~5~-(Diaminomethyliden)-Ornithin: Dieses Tetrapeptid hat eine andere Aminosäurezusammensetzung und ist bekannt für seine Rolle bei der Stimulation der phagocytischen Aktivität.

Die Einzigartigkeit von N5-(Diaminomethyliden)-L-Ornithyl-L-Valyl-L-Tyrosyl-L-Isoleucyl-L-Tyrosyl-L-Prolyl-L-Phenylalanin liegt in seiner spezifischen Aminosäuresequenz und den daraus resultierenden biologischen Aktivitäten .

Eigenschaften

CAS-Nummer |

918544-47-5 |

|---|---|

Molekularformel |

C49H68N10O10 |

Molekulargewicht |

957.1 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C49H68N10O10/c1-5-29(4)41(58-43(63)36(25-31-15-19-33(60)20-16-31)54-45(65)40(28(2)3)57-42(62)35(50)13-9-23-53-49(51)52)46(66)55-37(26-32-17-21-34(61)22-18-32)47(67)59-24-10-14-39(59)44(64)56-38(48(68)69)27-30-11-7-6-8-12-30/h6-8,11-12,15-22,28-29,35-41,60-61H,5,9-10,13-14,23-27,50H2,1-4H3,(H,54,65)(H,55,66)(H,56,64)(H,57,62)(H,58,63)(H,68,69)(H4,51,52,53)/t29-,35-,36-,37-,38-,39-,40-,41-/m0/s1 |

InChI-Schlüssel |

YSVJONDWYLRMIU-VMTJQXTBSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{4-[2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy]benzylidine}thiazolidine-2,4-dione](/img/structure/B12629256.png)

![N-(4-fluorobenzyl)-Nalpha-{[1-(L-valyl)piperidin-4-yl]carbonyl}-L-phenylalaninamide](/img/structure/B12629259.png)

![4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B12629271.png)

![4-[(E)-Phenyldiazenyl]-5,6,7,8-tetrahydronaphthalen-1-amine](/img/structure/B12629275.png)

![[2,4,5-Triacetyloxy-1,6-dioxo-1,6-bis(oxolan-2-ylmethylamino)hexan-3-yl] acetate](/img/structure/B12629297.png)

![3-Ethenyl-4-[(propan-2-yl)oxy]benzamide](/img/structure/B12629314.png)